molecular formula C12H10F3N B7898341 (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine

Cat. No.: B7898341
M. Wt: 225.21 g/mol
InChI Key: OWHGHTQGZFFGAL-LLVKDONJSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a naphthyl group attached to an ethylamine backbone. This compound is known for its applications in various chemical processes and is often used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine typically involves the reaction of 2-naphthylamine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process typically includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthyl group contributes to the compound’s binding affinity and specificity for certain enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds that lack the trifluoromethyl group .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-naphthalen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,16H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHGHTQGZFFGAL-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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